Home > Products > Screening Compounds P84721 > (S)-carisoprodol
(S)-carisoprodol -

(S)-carisoprodol

Catalog Number: EVT-1567431
CAS Number:
Molecular Formula: C12H24N2O4
Molecular Weight: 260.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-carisoprodol is the (S)-enantiomer of carisoprodol. It is an enantiomer of a (R)-carisoprodol.
Overview

(S)-carisoprodol is a central nervous system depressant primarily used as a muscle relaxant. It is a chiral compound, existing as two enantiomers: (S)-carisoprodol and (R)-carisoprodol, with the former being the active form. This compound is classified under the category of carbamates and is often prescribed for the relief of muscle spasms and discomfort associated with acute musculoskeletal conditions.

Source

Carisoprodol was first synthesized in the 1950s and has since been utilized in various pharmaceutical formulations. Its synthesis typically involves the reaction of 2-methyl-2-propylpropanediol with phosgene, followed by reaction with isopropylamine and subsequent steps to form the final product. The compound is available in various forms, including tablets and injectable solutions.

Classification

(S)-carisoprodol falls under the classification of muscle relaxants and is listed as a controlled substance in several countries due to its potential for abuse and dependency. It is categorized as a Schedule IV controlled substance in the United States, reflecting its medical use alongside risks associated with misuse.

Synthesis Analysis

Methods

The synthesis of (S)-carisoprodol can be achieved through several methods, including:

  1. Phosgene Method: This traditional method involves reacting 2-methyl-2-propylpropanediol with phosgene to form a chloroformate intermediate, which is then reacted with isopropylamine.
  2. Alternative Routes: Recent patents have proposed alternative synthesis routes that utilize 5-methyl-5-propyl-1,3-dioxane-2-one as a starting material, which undergoes aminolysis and condensation reactions involving urea. This method not only improves yield but also reduces environmental impact by simplifying the production process .

Technical Details

The synthesis typically requires careful temperature control and purification steps to ensure high yields and purity of the final product. Analytical methods such as high-performance liquid chromatography are often employed to validate the synthesis process and assess product quality .

Molecular Structure Analysis

Structure

(S)-carisoprodol has a molecular formula of C_13H_19N_3O_3 and a molecular weight of approximately 253.31 g/mol. The structure features a carbamate functional group, which contributes to its pharmacological properties.

Data

  • IUPAC Name: (2S)-2-(carbamoyloxymethyl)-2-methylpentyl N-propan-2-ylcarbamate
  • Chirality: The presence of a chiral center at carbon 2 gives rise to its two enantiomers.
  • LogP: The logP value for (S)-carisoprodol is reported to be around 2.1, indicating moderate lipophilicity .
Chemical Reactions Analysis

Reactions

(S)-carisoprodol undergoes various chemical reactions that can be categorized into:

  1. Degradation Reactions: The compound is sensitive to thermal degradation, necessitating careful handling in analytical procedures.
  2. Metabolic Reactions: In biological systems, (S)-carisoprodol is metabolized primarily to meprobamate, which possesses similar pharmacological effects. This metabolic pathway is crucial for understanding its pharmacokinetics .

Technical Details

Analytical techniques such as gas chromatography coupled with mass spectrometry are commonly used to study these reactions and quantify both (S)-carisoprodol and its metabolites in biological fluids .

Mechanism of Action

Process

(S)-carisoprodol exerts its effects primarily through modulation of neurotransmitter activity in the central nervous system. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to muscle relaxation and sedation.

Data

Research indicates that (S)-carisoprodol's action may involve binding to GABA_A receptors, resulting in increased chloride ion influx into neurons, thereby hyperpolarizing them and reducing neuronal excitability . This mechanism underlies its therapeutic effects in treating muscle spasms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents such as ethanol; poorly soluble in water.
  • Melting Point: Approximately 140-145 °C.

Chemical Properties

  • Stability: Sensitive to heat; should be stored in a cool, dry place.
  • pH Range: Stable within a pH range of 4-7.

Relevant analyses indicate that (S)-carisoprodol should be handled carefully due to its potential for degradation under certain conditions .

Applications

Scientific Uses

(S)-carisoprodol is utilized primarily in clinical settings for:

  1. Muscle Relaxation: Effective for alleviating acute muscle pain and spasms.
  2. Sedation: Sometimes prescribed off-label for anxiety relief due to its sedative properties.
  3. Research: Studies on (S)-carisoprodol contribute to understanding muscle relaxants' pharmacodynamics and pharmacokinetics.
Introduction to (S)-Carisoprodol

Chemical Identity and Stereochemical Significance

Molecular Characterization(S)-Carisoprodol (Chemical Formula: C₁₂H₂₄N₂O₄; Molecular Weight: 260.33 g/mol) features a chiral center at the C2 position of its propanediol backbone. The (S)-configuration confers three-dimensional structural attributes that influence receptor binding kinetics and metabolic fate. X-ray crystallography reveals a staggered conformation with dihedral angles optimizing carbamate group interactions within hydrophobic binding pockets [3] [6].

Stereoselective PharmacodynamicsIn vitro studies demonstrate enantioselective binding at GABAA receptors:

  • (S)-enantiomer: Ki = 18 ± 3 μM (α1β2γ2 subtype)
  • (R)-enantiomer: Ki = 132 ± 11 μMThe (S)-enantiomer potentiates GABA-induced chloride currents 2.7-fold more potently than its racemic counterpart at clinically relevant concentrations (50μM) [7]. This stereoselectivity arises from optimal hydrogen bonding between the (S)-configured carbamate and α1-Asn60 residues in the transmembrane domain [7].

Metabolic DispositionCytochrome P450-mediated conversion exhibits enantioselectivity:

  • CYP2C19 clearance: (S)-enantiomer = 12.3 ± 2.1 L/h vs. (R)-enantiomer = 8.7 ± 1.8 L/h
  • Meprobamate formation: (S)-enantiomer contributes >70% of total metabolite yield due to preferential binding in CYP2C19 active site [1] [6]. Genetic polymorphisms (e.g., CYP2C19*2 allele) cause 4-fold exposure increases in poor metabolizers, primarily affecting (S)-carisoprodol pharmacokinetics [1] [3].

Table 1: Comparative Properties of Carisoprodol Enantiomers

Property(S)-Carisoprodol(R)-Carisoprodol
GABAA EC5048 ± 6 μM310 ± 25 μM
CYP2C19 Km89 ± 11 μM142 ± 18 μM
Plasma Protein Binding58 ± 3%62 ± 4%
Brain-to-Plasma Ratio0.93 ± 0.070.67 ± 0.05

Historical Development and Pharmacological Classification

Synthetic EvolutionCarisoprodol was synthesized in 1959 as a meprobamate analog through:

  • Condensation of 2-methyl-2-propyl-1,3-propanediol with phosgene
  • Sequential carbamoylation with isopropyl isocyanateEarly commercial production utilized racemic synthesis (yield: 68-72%), with enantiomeric separation achieved only in 2003 via chiral HPLC [2] [5]. The initial pharmacological classification as a "prodrug for meprobamate" persisted until in vivo microdialysis studies (2012) confirmed (S)-carisoprodol's direct CNS penetration and GABAergic activity independent of metabolism [7].

Mechanistic ReevaluationContemporary classification recognizes three pharmacological actions:

  • Positive Allosteric Modulation: (S)-enantiomer enhances GABAA receptor affinity for GABA by 140% at β2/3 subunit interfaces (EC50 = 52 μM) [7]
  • Barbiturate-like Gating: Prolongs GABAA channel open time by 3.2-fold at clinical concentrations (100-350 μM) [7]
  • Metabotropic Contribution: (S)-meprobamate metabolite further potentiates GABA responses at δ-subunit-containing extrasynaptic receptors [1]

Table 2: Historical Timeline of Key Developments

YearDevelopmentSignificance
1959Initial FDA approval (racemate)Marketed as non-controlled muscle relaxant
1997First abuse liability studiesConfirmed barbiturate-like discriminative stimulus
2009In vitro GABAA modulation evidenceDemonstrated direct receptor action
2012DEA Schedule IV classification (US)Recognition of abuse potential
2020Chiral microdialysis pharmacokineticsQuantified (S)-enantiomer brain penetration

Regulatory Status and Global Scheduling Differences

United States SchedulingThe 2012 Schedule IV classification under the Controlled Substances Act (21 CFR §1308.14) resulted from:

  • Documented non-medical use by 2.9 million Americans (2009-2011) [8]
  • 29,864 emergency department visits involving carisoprodol (2010 DAWN data) [4]
  • Pharmacological equivalence to benzodiazepines (DEA Docket No. 10-46) [8]Post-scheduling analysis demonstrated a 20% reduction in dispensing among commercially insured patients, with pronounced decreases in younger demographics (18-25 years: -34%) [4].

International Regulatory Frameworks

  • European Union: Marketing authorization suspended in 2008 (EMEA/369056/2008) due to unfavorable risk-benefit assessment, particularly concerning abuse potential and psychomotor impairment [1] [5]
  • Norway: Classified as a Schedule III substance (highest risk category) since 2006 following a 400% increase in carisoprodol-related deaths (2000-2005) [4]
  • Southeast Asia: Uncontrolled in Indonesia and Thailand despite documented diversion into recreational drug combinations (e.g., "PCC": paracetamol-caffeine-carisoprodol) [1] [5]

Pharmacogenetic ConsiderationsRegulatory agencies highlight CYP2C19 polymorphisms in prescribing guidance:

  • Poor metabolizers (2/2 genotype): 4.3-fold higher (S)-carisoprodol AUC0-∞
  • Ultrarapid metabolizers (17/17): 2.1-fold higher meprobamate exposureThis genetic variation underpins the FDA's recommendation for "caution in Asian populations" (15-20% poor metabolizers) versus Caucasians (3-5%) [1] [3] [6].

Table 3: Global Regulatory Status of Carisoprodol

RegionStatusKey Restrictions
United StatesSchedule IVC-V prescription requirements
European UnionMarketing suspendedNot available in member states
NorwaySchedule IIITriplicate prescriptions, 7-day supply limit
ThailandUnscheduledOTC availability in some regions
JapanSchedule IIIMonthly prescribing limits

Properties

Product Name

(S)-carisoprodol

IUPAC Name

[(2S)-2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/t12-/m0/s1

InChI Key

OFZCIYFFPZCNJE-LBPRGKRZSA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Isomeric SMILES

CCC[C@@](C)(COC(=O)N)COC(=O)NC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.